

5-Bromo-2-(1,1-difluoroethyl)pyridine synthesis pathway

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Compound of Interest

Compound Name:	5-Bromo-2-(1,1-difluoroethyl)pyridine
Cat. No.:	B3094340

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An In-depth Technical Guide to the Synthesis of **5-Bromo-2-(1,1-difluoroethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

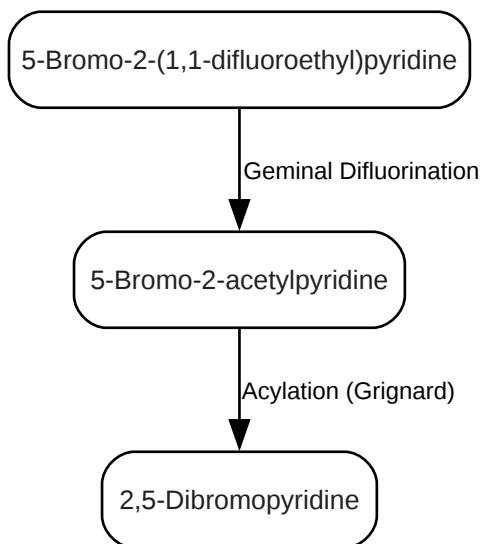
Abstract

The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The 1,1-difluoroethyl group, in particular, is of significant interest as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.^[1] This guide provides a detailed examination of a robust and widely applicable synthetic pathway to **5-Bromo-2-(1,1-difluoroethyl)pyridine**, a valuable building block for the synthesis of complex pharmaceuticals and agrochemicals.^[2] We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Strategic Overview: A Retrosynthetic Approach

From the perspective of a senior application scientist, designing a synthesis is not merely about connecting reactions; it's about identifying a pathway that is reliable, scalable, and utilizes commercially accessible starting materials. The synthesis of **5-Bromo-2-(1,1-difluoroethyl)pyridine** is most logically approached through a two-step retrosynthesis that disconnects the target molecule at the key C-F bonds and the C-C bond of the ethyl group.

Our retrosynthetic analysis identifies 5-Bromo-2-acetylpyridine as a key intermediate. This precursor simplifies the challenge to a well-established geminal difluorination reaction. The acetylpyridine intermediate can, in turn, be synthesized from a common, commercially available starting material, 2,5-dibromopyridine, via a regioselective C-C bond formation.

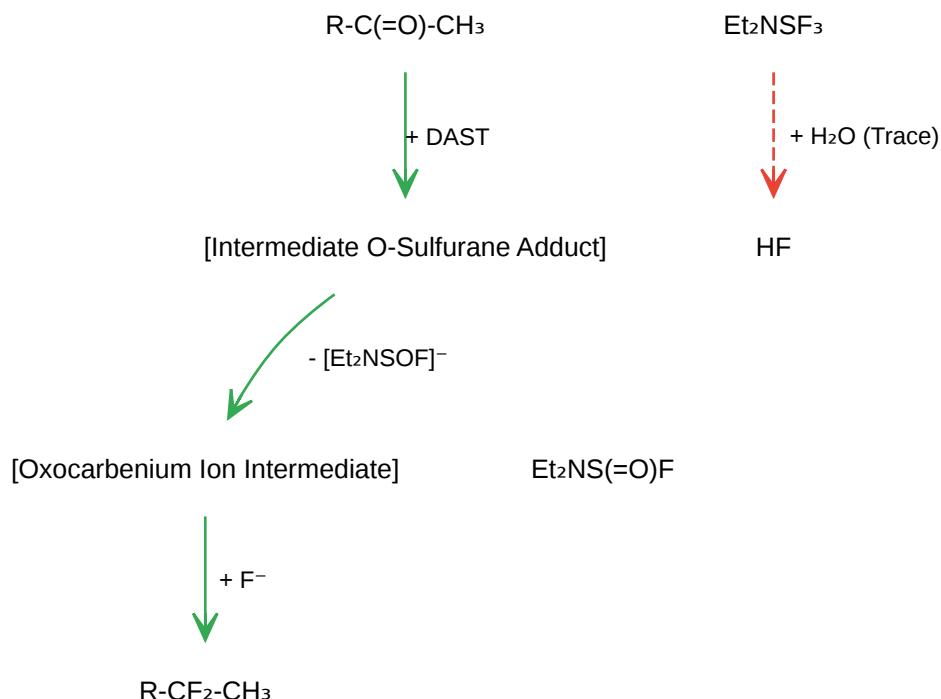
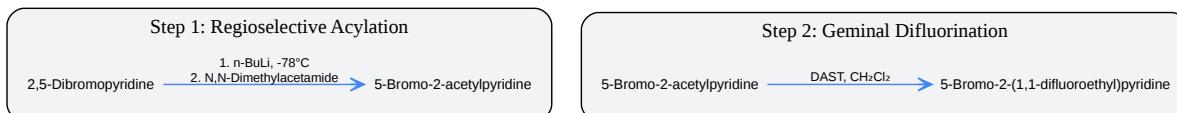


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Caption: Retrosynthetic analysis of **5-Bromo-2-(1,1-difluoroethyl)pyridine**.

The Core Synthesis Pathway

The forward synthesis is a logical progression from the readily available 2,5-dibromopyridine. This two-step process is efficient and leverages well-understood, high-yielding transformations common in heterocyclic chemistry.



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- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

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